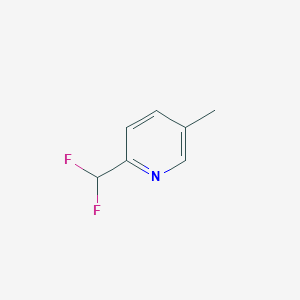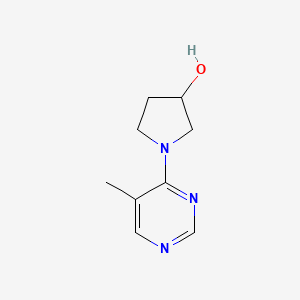
(R)-2-Hydroxy-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Hydroxy-4-phenylbutanamide is an organic compound with the molecular formula C10H13NO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxy-4-phenylbutanamide typically involves the reduction of the corresponding keto compound, ®-2-Oxo-4-phenylbutanamide. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to ensure the selectivity of the reduction process.
Industrial Production Methods: In an industrial setting, the production of ®-2-Hydroxy-4-phenylbutanamide may involve the use of catalytic hydrogenation. This method employs a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the keto group to a hydroxyl group. The reaction is conducted under high pressure and temperature to achieve high yields and purity.
Types of Reactions:
Oxidation: ®-2-Hydroxy-4-phenylbutanamide can undergo oxidation to form ®-2-Oxo-4-phenylbutanamide. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced further to form ®-2-Amino-4-phenylbutanamide using strong reducing agents like LiAlH4.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Thionyl chloride (SOCl2) for converting hydroxyl to chloride, followed by nucleophilic substitution with amines.
Major Products:
Oxidation: ®-2-Oxo-4-phenylbutanamide.
Reduction: ®-2-Amino-4-phenylbutanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Hydroxy-4-phenylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological and metabolic disorders.
Industry: It is used in the production of fine chemicals and as a starting material for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Hydroxy-4-phenylbutanamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. Additionally, the phenyl group can engage in hydrophobic interactions, further influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (S)-2-Hydroxy-4-phenylbutanamide
- ®-2-Oxo-4-phenylbutanamide
- ®-2-Amino-4-phenylbutanamide
Comparison:
(S)-2-Hydroxy-4-phenylbutanamide: The enantiomer of ®-2-Hydroxy-4-phenylbutanamide, differing in its three-dimensional arrangement. This difference can lead to variations in biological activity and interactions with chiral environments.
®-2-Oxo-4-phenylbutanamide: The oxidized form of the compound, lacking the hydroxyl group
®-2-Amino-4-phenylbutanamide: The reduced form, containing an amino group instead of a hydroxyl group. This modification can significantly alter its chemical properties and biological activity.
®-2-Hydroxy-4-phenylbutanamide stands out due to its specific chiral configuration and the presence of both hydroxyl and amide functional groups, making it a versatile compound for various applications.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(2R)-2-hydroxy-4-phenylbutanamide |
InChI |
InChI=1S/C10H13NO2/c11-10(13)9(12)7-6-8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H2,11,13)/t9-/m1/s1 |
InChI Key |
WGBNZXLJSLMFKX-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@H](C(=O)N)O |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


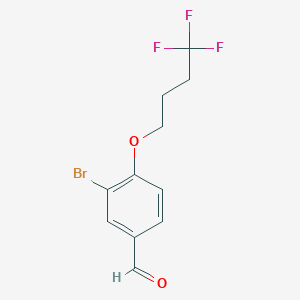
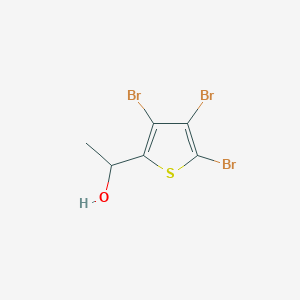
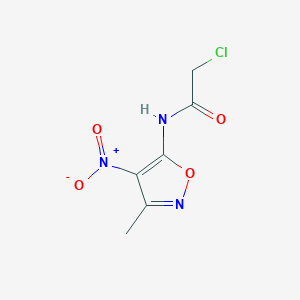
![2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12065752.png)



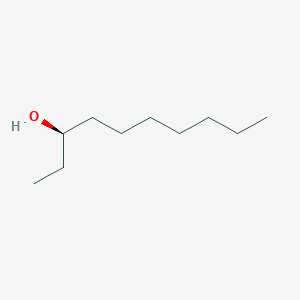


![3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid](/img/structure/B12065780.png)
